molecular formula C16H21N3O4S B2594776 4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034590-98-0

4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2594776
CAS No.: 2034590-98-0
M. Wt: 351.42
InChI Key: JSBDOUOBCZFXQK-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic benzamide derivative designed for advanced research applications in medicinal chemistry. This compound features a diethylsulfamoyl group at the para-position of the benzene ring, linked via an amide bond to a 5-methyl-substituted 1,2-oxazole (isoxazole) methyl moiety. This specific molecular architecture is of significant interest for exploring novel bioactive compounds. Research Applications and Value: While direct data on this specific compound is limited, its core structure is associated with a range of potential biological activities based on published research of analogous molecules. Compounds within this class have been investigated for their enzyme inhibitory properties . For instance, closely related 1,3,4-oxadiazole and benzamide derivatives have shown promise as inhibitors of enzymes like cholinesterase, which is a target in neurodegenerative disease research, and carbonic anhydrase . The structural features of this compound, particularly the sulfamoyl group, suggest potential for antimicrobial research , as similar groups are known to disrupt metabolic pathways in pathogens . The isoxazole ring is a privileged scaffold in drug discovery, often contributing to a molecule's ability to interact with biological targets. Mechanistic Insights: The mechanism of action is dependent on the specific research context. In general, molecules of this class may exert their effects by interacting with enzymatic targets. The diethylsulfamoyl group can act as a key pharmacophore for binding to enzyme active sites, while the benzamide-isoxazole structure may facilitate additional hydrophobic and hydrogen-bonding interactions, potentially leading to enzyme inhibition or modulation . Synthesis and Handling: The synthesis of such specialized compounds typically involves multi-step organic reactions. Common procedures may include the cyclization to form the heterocyclic ring system, followed by coupling with the appropriate benzamide precursor using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-19(5-2)24(21,22)15-8-6-13(7-9-15)16(20)17-10-14-11-18-23-12(14)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBDOUOBCZFXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the diethylsulfamoyl group through sulfonation reactions. The 5-methyl-1,2-oxazol-4-yl)methyl moiety can be attached via a nucleophilic substitution reaction, where the oxazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may enhance the compound’s binding affinity, while the oxazole moiety can contribute to its specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogous compounds include:

Substituent Position on the Oxazole Ring: The target compound’s 5-methyl-1,2-oxazol-4-yl group differs from derivatives like N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (compound 1b, ), where the oxazole methyl group is at position 3. In 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (), the sulfonamide group (SO₂NH₂) contrasts with the diethylsulfamoyl (SO₂N(Et)₂) in the target compound, impacting solubility and steric bulk .

Sulfonamide vs. Sulfamoyl Modifications :

  • Diethylsulfamoyl groups increase hydrophobicity compared to unsubstituted sulfonamides, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Compound 1b () uses a sulfamoyl-phenyl linkage, whereas the target compound’s diethyl substitution could reduce metabolic degradation via steric hindrance of enzymatic hydrolysis .

Synthesis and Yield :

  • Microwave-assisted synthesis of related sulfonamides (e.g., compound 1b in ) achieves yields up to 89%, compared to 50–84% for conventional methods. Similar optimization could apply to the target compound .

Key Observations :

  • Melting Points : Compound 1b (278–280°C) suggests higher crystallinity due to hydrogen bonding from the sulfamoyl group, whereas the target compound’s diethyl groups may lower melting points due to reduced polarity .
  • Biological Activity : The 5-methyl-oxazol-4-yl group in the target compound and ’s derivative may favor kinase or protease inhibition, while 3-substituted oxazoles (e.g., ) correlate with antimicrobial effects .
Crystallographic and Conformational Data
  • In 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (), bond angles (e.g., C—C—H = 119°) and torsional parameters (e.g., −176.7° for C4—C5—H5) indicate planar aromatic systems. The diethylsulfamoyl group in the target compound may introduce torsional strain, altering molecular packing .
  • X-ray data for N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide () shows a mean σ(C–C) = 0.002 Å, suggesting high structural precision. Similar analysis for the target compound could reveal steric effects from diethyl groups .
Therapeutic Potential and Mechanism
  • Antimicrobial Activity : Sulfonamide derivatives () inhibit microbial dihydropteroate synthase. The target compound’s diethylsulfamoyl group may enhance bacterial membrane penetration but could reduce target affinity compared to smaller sulfonamides .
  • Anticancer Activity : Compound 1b () docks into EGFR’s hydrophobic pocket via benzamide and sulfamoyl groups. The target compound’s diethylsulfamoyl and 4-methyl-oxazole may improve binding to analogous targets .

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